2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and hydrazine derivatives in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE has several scientific research applications:
Chemistry: Used in the synthesis of coordination compounds and as a ligand in metal complexation studies.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit enzyme activity by binding to the active sites of enzymes, thereby blocking substrate access. The compound’s molecular targets and pathways are still under investigation, but its structure suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE is unique due to its anthracene moiety, which imparts specific photophysical properties and enhances its ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong and stable metal-ligand interactions .
Properties
Molecular Formula |
C23H16FN3O2 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2-fluorophenyl)oxamide |
InChI |
InChI=1S/C23H16FN3O2/c24-20-11-5-6-12-21(20)26-22(28)23(29)27-25-14-19-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)19/h1-14H,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
JZQQRGJDESLBCT-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C(=O)NC4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.